1-acetyl-N-butyl-5-indolinesulfonamide
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Description
Synthesis Analysis
The synthesis of 1-acetyl-N-butyl-5-indolinesulfonamide and related compounds involves complex organic reactions. New hybrid compounds containing different sizes of the aliphatic ring linked to p-tolylsulfonamide with alkylene spacers of increasing length have been synthesized as potential drugs for Alzheimer’s disease treatment. These compounds are potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating their relevance in neurodegenerative disease research (Makhaeva et al., 2020).
Molecular Structure Analysis
The molecular structure of 1-acetyl-N-butyl-5-indolinesulfonamide and its derivatives has been characterized using various spectroscopic techniques. For instance, N-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide was structurally characterized, showcasing π–π interactions between the phenyl and pyrimidine groups, which form molecular chains contributing to its biological activity (Mohamed-Ezzat et al., 2023).
Chemical Reactions and Properties
1-Acetyl-N-butyl-5-indolinesulfonamide undergoes various chemical reactions, including cycloaddition reactions that afford substituted indolines, which can be further oxidized to furnish corresponding indoles. These reactions are crucial for modifying the chemical structure to enhance biological activity and drug-likeness (Dunetz & Danheiser, 2005).
Physical Properties Analysis
The physical properties of 1-acetyl-N-butyl-5-indolinesulfonamide derivatives, including their crystal and molecular structure, have been extensively studied. For example, the crystal and molecular structure of derivatives with anti-hyperglycemic properties have been reported, providing insight into the compound's conformation and stabilization mechanisms (Rajalakshmi et al., 2001).
Chemical Properties Analysis
The chemical properties, including the reactivity and interaction with biological targets of 1-acetyl-N-butyl-5-indolinesulfonamide, are significant for its pharmacological profile. These compounds have shown to interact with AChE and BChE, indicating their potential in treating conditions associated with cholinesterase activity disruption (Makhaeva et al., 2020).
Safety and Hazards
properties
IUPAC Name |
1-acetyl-N-butyl-2,3-dihydroindole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-3-4-8-15-20(18,19)13-5-6-14-12(10-13)7-9-16(14)11(2)17/h5-6,10,15H,3-4,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRQEYNRWVGNFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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